4-[(3-Fluorophenyl)methyl]piperazin-2-one
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Overview
Description
4-[(3-Fluorophenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of less toxic reagents and improved yields are key considerations in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(3-Fluorophenyl)methyl]piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it has been studied as an inhibitor of equilibrative nucleoside transporters, which play a role in nucleotide synthesis and regulation of adenosine function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorophenyl)methyl]piperazin-2-one
- 4-[(4-Fluorophenyl)methyl]piperazin-2-one
- 4-[(3-Chlorophenyl)methyl]piperazin-2-one
Uniqueness
4-[(3-Fluorophenyl)methyl]piperazin-2-one is unique due to the presence of the fluorophenyl moiety, which can significantly influence its biological activity and chemical reactivity. The position of the fluorine atom on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMGOUQUJSAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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